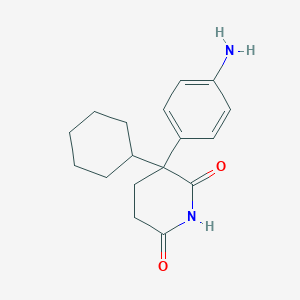

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

Overview

Description

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, also known as ACBD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. ACBD is a cyclic imide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is not fully understood, but it is believed to modulate the activity of ion channels and receptors in the brain, including the NMDA receptor and the AMPA receptor. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. The exact mechanism of action of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is still being studied, and further research is needed to fully understand its effects on the brain and other physiological systems.

Biochemical And Physiological Effects

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been shown to have a variety of biochemical and physiological effects, including neuroprotection, modulation of ion channels and receptors, and inhibition of monoamine oxidase. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has also been shown to have anti-inflammatory and anticancer properties, and to modulate the immune system. The exact biochemical and physiological effects of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione are still being studied, and further research is needed to fully understand its potential applications in various fields.

Advantages And Limitations For Lab Experiments

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has several advantages for lab experiments, including its ability to modulate the activity of ion channels and receptors in the brain, and its potential applications in various fields. However, there are also limitations to using 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione in lab experiments, including its potential toxicity and the need for reliable synthesis methods to ensure the quality of the compound. It is important to use caution and follow safety protocols when working with 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione in lab experiments.

Future Directions

There are many potential future directions for research on 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, including further studies on its mechanism of action, its potential applications in various fields, and the development of new synthesis methods to improve the yield and purity of the compound. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has the potential to be a valuable tool for researchers in neuroscience, pharmacology, and medicinal chemistry, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been synthesized through various methods, including the reaction of 4-aminobenzylamine with cyclohexanone followed by cyclization and oxidation, and the reaction of 4-aminobenzylamine with cyclohexanone under acidic conditions. The yield and purity of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione can vary depending on the synthesis method used, and it is important to use reliable sources and methods to ensure the quality of the compound.

Scientific Research Applications

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been shown to have neuroprotective effects and to modulate the activity of ion channels and receptors in the brain, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has also been studied for its potential anti-inflammatory and anticancer properties, and its ability to modulate the immune system.

properties

IUPAC Name |

3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-8-6-13(7-9-14)17(12-4-2-1-3-5-12)11-10-15(20)19-16(17)21/h6-9,12H,1-5,10-11,18H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWRAAWKFNECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCC(=O)NC2=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921829 | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

CAS RN |

115883-22-2, 137548-41-5 | |

| Record name | Cyclohexylaminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115883222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137548415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)

![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)